![molecular formula C6H13ClN2 B2499763 2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride CAS No. 1314964-35-6](/img/structure/B2499763.png)
2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of cyclopropane derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid is described using pig liver esterase mediated hydrolysis of bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate, followed by a Curtius type reaction and final alkaline hydrolysis . Another study reports the synthesis of 2,2-dimethylcyclopropane carboxylic acid through esterification, cyclopropanation, and hydrolysis, with a chiral resolution step to obtain the (S)-(+)-enantiomer . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride.
Molecular Structure Analysis
The molecular structure and conformation of cyclopropane derivatives are crucial for their reactivity and properties. The crystal and molecular structure of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, was determined by X-ray analysis, revealing the Z-configuration of the cyclopropane ring and the importance of intermolecular hydrogen bonds . This information is valuable for understanding the conformational preferences and potential intermolecular interactions of this compound.
Chemical Reactions Analysis
Cyclopropane derivatives undergo various chemical reactions, often involving the ring structure. Radical cascade reactions using dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor have been used to synthesize functionalized bicyclo[3.3.0]octane derivatives . Additionally, the reactivity of 1,2-dichloro-3,3-dimethylcyclopropene towards alkenes has been studied, leading to products derived from 1,2-dichloro-3-methylbut-2-en-1-ylidene . These studies demonstrate the types of reactions that cyclopropane derivatives can participate in, which may be relevant to the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. Mass spectrometric studies of cyclopropanes with electronegative substituents have shown randomization of methoxy groups prior to decomposition of the molecular ion, indicating the impact of substituents on the stability and fragmentation patterns of these compounds . The crystal structure of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide provides additional data on the solid-state properties of a cyclopropane derivative . These findings contribute to a broader understanding of the physical and chemical properties that could be expected for this compound.
Scientific Research Applications
Synthesis and Chemical Properties
2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride is explored in various studies focusing on synthesis and chemical properties. Li Gong (2007) discussed the synthesis and resolution of 2,2-dimethylcyclopropane carboxylic acid, highlighting it as an important intermediate in the production of medicaments and pesticides. Different synthesis routes and their evaluation were covered, emphasizing the significance of chiral products synthesized using metal catalysts (Li Gong, 2007).
Industrial Design and Theoretical Studies
Shi et al. (2006) contributed to the understanding of the solubility of (S)-(+)-2,2-dimethylcyclopropane carboxamide, an intermediate of Cilastatin, in various solvents at different temperatures. This research provides essential support for industrial design and further theoretical studies (Shi et al., 2006).
Analytical Applications
In 2018, Klimowska and Wielgomas developed a novel, eco-friendly analytical method using microextraction for the determination of pyrethroid metabolites, including cis-2,2-dimethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-cyclopropanecarboxylic acid, in human urine samples. This method highlights the application of this compound in advanced analytical techniques (Klimowska & Wielgomas, 2018).
Biomedical Research
In the context of biomedical research, Chen Xin-zhi (2005) discussed the synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid, a key intermediate of Cilastatin. The study proposed a new synthesis route and an improved chiral resolution procedure, which are clean, convenient, and suitable for industrialization (Chen Xin-zhi, 2005).
Environmental Monitoring
The compound's derivatives have been utilized in environmental monitoring. Baker et al. (2004) described a method for measuring metabolites in human urine, which are considered reliable biomarkers for exposure to many pyrethroid insecticides. This method employs stable isotopically labeled analogues of the compounds, underscoring the relevance of this compound derivatives in environmental health research (Baker et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and it has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2,2-dimethylcyclopropane-1-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c1-6(2)3-4(6)5(7)8;/h4H,3H2,1-2H3,(H3,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVZFOLYAKWOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=N)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1314964-35-6 |
Source
|
Record name | 2,2-dimethylcyclopropane-1-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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